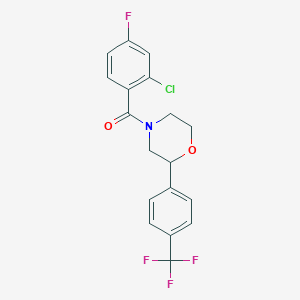![molecular formula C17H21N3O2 B2395058 2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide CAS No. 2097927-34-7](/img/structure/B2395058.png)
2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide” is a complex organic compound that contains a phenoxy group, a pyrazole ring, and a cyclohexyl group . The phenoxy group is a phenol ether, the pyrazole ring is a heterocyclic compound containing two nitrogen atoms, and the cyclohexyl group is a cycloalkane. This compound could potentially have interesting chemical and biological properties, but specific details are not available in the literature.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, a planar five-membered ring with two nitrogen atoms, could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyrazole ring, for example, is known to participate in various chemical reactions .科学的研究の応用
Synthesis and Structural Analysis
- A study described the synthesis of pyrazole-acetamide derivatives and their coordination complexes, highlighting the effect of hydrogen bonding on the self-assembly process and the antioxidant activity of these compounds. These derivatives demonstrated significant antioxidant activity, indicating their potential for applications in oxidative stress-related conditions (Chkirate et al., 2019).
Antimicrobial and Anti-inflammatory Applications
- Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety were prepared and evaluated for their antimicrobial and anti-inflammatory activities. This research signifies the therapeutic potential of these compounds in treating infections and inflammation-related conditions (Kendre et al., 2015).
Antioxidant Activity
- The antioxidant activity of ligands and their coordination complexes was studied, showing that these compounds present significant activity. This suggests their potential use in preventing or treating diseases caused by oxidative damage (Chkirate et al., 2019).
Drug Development and Safety Evaluation
- Although your requirements exclude information related to drug use, dosage, and side effects, it's worth noting that research often includes toxicological evaluations to ensure the safety of novel compounds for potential therapeutic applications. For example, a study on a related cooling compound assessed its safety for use in food and beverage applications, highlighting the importance of safety evaluations in the development of new chemical entities (Karanewsky et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-phenoxy-N-(4-pyrazol-1-ylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-17(13-22-16-5-2-1-3-6-16)19-14-7-9-15(10-8-14)20-12-4-11-18-20/h1-6,11-12,14-15H,7-10,13H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNTULWZALFJAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC=CC=C2)N3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2394975.png)
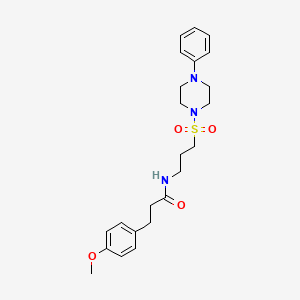
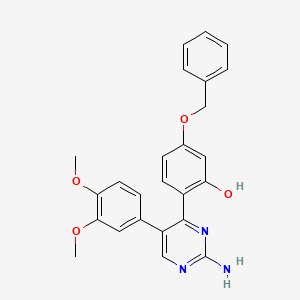

![N-(1,3-benzodioxol-5-yl)-2-[[6-methyl-4-oxo-3-(phenylmethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2394980.png)
![N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2394984.png)

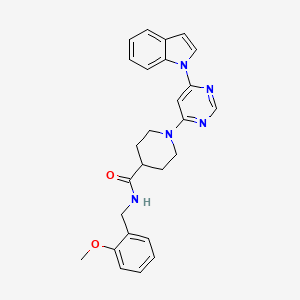
![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2394987.png)

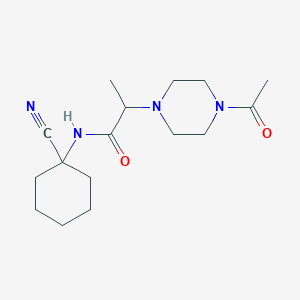
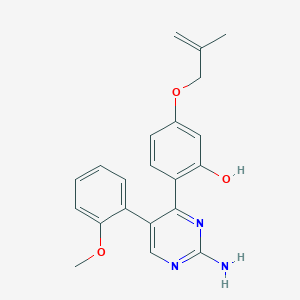
![(Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2394994.png)
